3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with the molecular formula and a molecular weight of approximately 334.39 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
This compound falls under the category of heterocyclic compounds due to the presence of multiple ring structures containing nitrogen and sulfur atoms. It is classified as a benzo[d]oxazole derivative, which indicates that it contains both benzene and oxazole rings in its structure.
The synthesis of 3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves several steps that include the formation of the spirocyclic structure followed by functionalization to introduce the benzo[d]oxazole moiety.
The molecular structure of 3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one features several distinct components:
The InChI key for this compound is CJDALJIMWJNAEO-UHFFFAOYSA-N, and its canonical SMILES representation is C1CN(CCC12OCCS2)C(=O)CN3C4=CC=CC=C4OC3=O
.
The chemical reactivity of 3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one can be explored through various reactions:
These reactions are typically conducted under controlled conditions to optimize yields and selectivity, often utilizing solvents and catalysts that facilitate the desired transformations.
The mechanism of action for 3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one is likely related to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways.
Research indicates that compounds with similar structures may exhibit activity against certain targets in pharmacological studies, suggesting potential therapeutic uses .
The compound is typically characterized by:
Key chemical properties include:
Relevant data from sources like PubChem indicate typical stability profiles and solubility characteristics for similar compounds.
3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one holds potential applications in:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: